Dcfbc

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

DCFBC se sintetiza haciendo reaccionar bromuro de fenilo marcado con flúor-18 con el precursor (S)-2-[3-[®-1-carboxi-2-tioletil]urea]-ácido glutárico en metanol saturado con amoníaco a 60 °C durante 10 minutos. El producto se purifica entonces mediante cromatografía líquida de alta resolución (HPLC) de fase inversa C-18 .

Métodos de producción industrial

La producción industrial de this compound implica la misma ruta sintética pero a mayor escala. Las condiciones de reacción se controlan cuidadosamente para garantizar un alto rendimiento y pureza del producto final. El uso de módulos de síntesis automatizados y técnicas de purificación avanzadas como la HPLC garantiza la consistencia y la calidad del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones

DCFBC experimenta diversas reacciones químicas, incluyendo:

Reacciones de sustitución: El átomo de flúor-18 en this compound puede ser sustituido por otros halógenos o grupos funcionales en condiciones específicas.

Reacciones de oxidación y reducción: This compound puede experimentar reacciones de oxidación y reducción, aunque estas son menos comunes en sus aplicaciones típicas.

Reactivos y condiciones comunes

Reacciones de sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos.

Reacciones de oxidación y reducción: Reactivos como el peróxido de hidrógeno o el borohidruro de sodio pueden utilizarse en condiciones controladas.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir varios derivados halogenados de this compound .

Aplicaciones Científicas De Investigación

Prostate Cancer Detection

18F-DCFBC has been extensively studied for its efficacy in detecting metastatic prostate cancer through positron emission tomography (PET) imaging. Key findings include:

- Higher Sensitivity : Studies indicate that 18F-DCFBC PET/CT exhibits superior sensitivity in detecting lesions compared to conventional imaging methods. For example, one study reported that 18F-DCFBC identified a greater number of lesions (592 positive) than conventional imaging (520 positive) in both hormone-naïve and castration-resistant prostate cancer patients .

- Clinical Impact : The use of 18F-DCFBC PET/CT has led to significant changes in treatment strategies for patients. In a cohort study, approximately 51.2% of patients had their treatment plans altered based on the results from 18F-DCFBC imaging .

Dosimetry and Safety

The dosimetry studies associated with 18F-DCFBC indicate acceptable absorbed dose estimates for diagnostic procedures. The highest absorbed dose was calculated for the kidneys, while doses to other organs like the liver and brain were significantly lower, ensuring safety during clinical applications .

Clinical Trials

Several clinical trials have been conducted to evaluate the effectiveness of 18F-DCFBC in various stages of prostate cancer:

- Pilot Study : A pilot study involving 110 patients assessed the utility of 18F-DCFBC PET/CT in localized and metastatic prostate cancer. Results showed that this imaging technique could effectively differentiate between benign and malignant lesions, providing crucial information for treatment planning .

- Comparison with MRI : In another study, 18F-DCFBC PET was compared with multiparametric MRI for detecting primary prostate cancer. While MRI demonstrated higher sensitivity for some cases, 18F-DCFBC PET provided additional insights into metastatic disease not visible on MRI .

Data Tables

The following table summarizes key findings from studies involving this compound:

Mecanismo De Acción

DCFBC ejerce sus efectos uniéndose al antígeno de membrana específico de la próstata (PSMA), una proteína integral de membrana tipo II expresada en la superficie de las células del cáncer de próstata. La unión de this compound a PSMA permite la visualización de las células del cáncer de próstata mediante la imagenología PET. Los objetivos moleculares y las vías implicadas incluyen la proteína PSMA y sus vías de señalización asociadas .

Comparación Con Compuestos Similares

Compuestos similares

[18F]DCFPyL: Otro inhibidor de PSMA marcado con flúor-18 utilizado en la imagenología PET.

[68Ga]PSMA-11: Un inhibidor de PSMA marcado con galio-68 utilizado para propósitos similares.

Unicidad de DCFBC

This compound es único por su alta especificidad y afinidad por PSMA, lo que lo convierte en un excelente candidato para la imagenología PET del cáncer de próstata. Su capacidad para proporcionar resultados de imagenología claros y específicos lo diferencia de otros compuestos similares .

Actividad Biológica

Introduction

Dicarboxypropylcarbamoyl-4-fluorobenzyl-L-cysteine (DCFBC) is a radiopharmaceutical that has gained attention for its application in positron emission tomography (PET) imaging, particularly in detecting prostate cancer via targeting the prostate-specific membrane antigen (PSMA). This article reviews the biological activity of this compound, focusing on its pharmacokinetics, biodistribution, and clinical applications based on diverse research findings.

Key Findings

- Radiochemical Yield and Specific Activity : The average radiochemical yield of -DCFBC was reported at 16 ± 6% with specific radioactivities averaging 52 GBq/μmol. This indicates a robust synthesis process suitable for clinical applications .

- Tumor Uptake : In studies involving SCID mice with PSMA-positive tumors, -DCFBC demonstrated significant uptake in tumor tissues. The maximum uptake recorded was 8.16 ± 2.55 %ID/g at 60 minutes post-injection, decreasing to 4.69 ± 0.89 %ID/g at 120 minutes. The tumor-to-muscle ratio was notably high at 20 at the latter time point, suggesting effective targeting of PSMA-expressing tumors .

- Organ Distribution : The biodistribution studies indicated that the kidneys were the dose-limiting organs for radiation exposure, with an estimated absorbed dose of 0.05 mGy/MBq .

Table: Pharmacokinetic Data of -DCFBC

| Parameter | Value |

|---|---|

| Radiochemical Yield | 16 ± 6% |

| Specific Radioactivity | 52 GBq/μmol |

| Maximum Tumor Uptake (%ID/g) | 8.16 ± 2.55 (60 min) |

| Tumor/Muscle Ratio | 20 (120 min) |

| Dose-Limiting Organ | Kidney |

Imaging Efficacy

- Comparison with Other Tracers : A study comparing -DCFBC and -Sodium Fluoride (NaF) in detecting metastatic lesions found that while -NaF identified significantly more bone lesions (98.4% detection rate), -DCFBC was more effective in identifying soft tissue lesions, highlighting its utility in differentiating between types of metastases .

- Sensitivity and Specificity : Although the sensitivity of -DCFBC for primary prostate cancer was lower than that of MRI, it excelled in detecting high-grade tumors with greater specificity compared to benign conditions like prostatic hypertrophy . This specificity is crucial for clinical decision-making in treatment planning.

Case Studies

- In a cohort study involving patients with advanced castration-resistant prostate cancer (CRPC), -DCFBC PET scans revealed soft tissue metastases that were undetected by conventional imaging methods, underscoring its potential as a superior diagnostic tool .

- Another clinical trial assessed the pharmacokinetics of -DCFBC in patients with localized prostate cancer, demonstrating rapid tumor uptake and clearance from the bloodstream, which supports its use as a reliable imaging agent .

Table: Imaging Characteristics Comparison

| Imaging Modality | Detection Rate (%) | Sensitivity | Specificity |

|---|---|---|---|

| -NaF | 98.4 | High | Moderate |

| -DCFBC | Variable | Moderate | High |

Propiedades

Número CAS |

564482-79-7 |

|---|---|

Fórmula molecular |

C16H19FN2O7S |

Peso molecular |

402.4 g/mol |

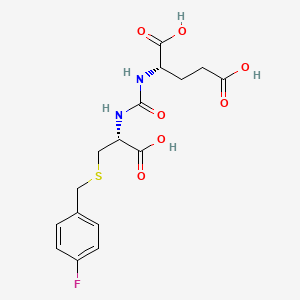

Nombre IUPAC |

(2S)-2-[[(1R)-1-carboxy-2-[(4-fluorophenyl)methylsulfanyl]ethyl]carbamoylamino]pentanedioic acid |

InChI |

InChI=1S/C16H19FN2O7S/c17-10-3-1-9(2-4-10)7-27-8-12(15(24)25)19-16(26)18-11(14(22)23)5-6-13(20)21/h1-4,11-12H,5-8H2,(H,20,21)(H,22,23)(H,24,25)(H2,18,19,26)/t11-,12-/m0/s1 |

Clave InChI |

IDTMSHGCAZPVLC-RYUDHWBXSA-N |

SMILES |

C1=CC(=CC=C1CSCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F |

SMILES isomérico |

C1=CC(=CC=C1CSC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)F |

SMILES canónico |

C1=CC(=CC=C1CSCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F |

Apariencia |

Solid powder |

Key on ui other cas no. |

564482-79-7 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

DCFBC; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.